5-Androstene-3beta,16beta-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Androstene-3beta,16beta-diol is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Radioimmunoassay Development
Pirke (1977) developed a reliable radioimmunoassay for determining 5-androstene-3β,17β-diol in plasma. This method involved extraction with ether, thin-layer chromatography, and endpoint determination, providing a way to accurately measure this steroid in human plasma (Pirke, 1977).
Measurement in Human Plasma
Forti et al. (1978) measured 5-androsten-3β,17β-diol in spermatic and peripheral venous plasma using radioimmunoassay. Their findings indicated significant differences in the levels of this steroid between spermatic and peripheral plasma, providing insights into its production and distribution in the male body (Forti et al., 1978).
Binding Characteristics in Rabbit Vagina
Traish et al. (2004) investigated the binding characteristics of [3H]Delta(5)-androstene-3β,17β-diol to rabbit vaginal cytosolic and nuclear extracts. Their study revealed that this compound binds with high affinity to a protein in the vaginal nuclear extract, suggesting a specific biological role in rabbit vaginal tissue (Traish et al., 2004).
Quantitative Determination of Oxyphytosterols
Grandgirard et al. (2004) conducted a study to develop a new internal standard for the quantitative determination of oxyphytosterols. This included tests on compounds such as 5-androsten-3β,17β-diol, enhancing the accuracy and reliability of oxyphytosterol measurement in various biological matrices (Grandgirard et al., 2004).
Androgen Receptor Transactivation Suppression
Chang et al. (1999) reported on the development of a reporter assay to screen selective steroids for anti-androgen activity. They found certain steroids that could block the Adiol-induced androgen receptor transactivation in prostate cancer cells, indicating potential applications in treating androgen-dependent prostate cancers (Chang et al., 1999).
Properties
CAS No. |
6038-32-0 |
---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,16S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C19H30O2/c1-18-7-6-16-15(17(18)10-14(21)11-18)4-3-12-9-13(20)5-8-19(12,16)2/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15+,16-,17-,18+,19-/m0/s1 |
InChI Key |
CVCDJRPXEWJAAY-DSEYRMEUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)O)CC=C4[C@@]3(CC[C@@H](C4)O)C |
SMILES |
CC12CCC3C(C1CC(C2)O)CC=C4C3(CCC(C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CC(C2)O)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.